Undecyl benzoate
CAS No.: 6316-30-9
Cat. No.: VC8182611
Molecular Formula: C18H28O2
Molecular Weight: 276.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6316-30-9 |
|---|---|
| Molecular Formula | C18H28O2 |
| Molecular Weight | 276.4 g/mol |
| IUPAC Name | undecyl benzoate |
| Standard InChI | InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-13-16-20-18(19)17-14-11-10-12-15-17/h10-12,14-15H,2-9,13,16H2,1H3 |
| Standard InChI Key | YEHGKFOTJWYCBN-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCOC(=O)C1=CC=CC=C1 |
| Canonical SMILES | CCCCCCCCCCCOC(=O)C1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Undecyl benzoate, systematically named undecyl benzoate or benzoic acid, undecyl ester, is identified by the CAS Registry Number 6316-30-9 . Its IUPAC name reflects the esterification of benzoic acid with undecanol, yielding the linear structure . The compound’s InChIKey (YEHGKFOTJWYCBN-UHFFFAOYSA-N) and SMILES notation (CCCCCCCCCCCOC(=O)C1=CC=CC=C1) provide precise descriptors for its stereochemistry and functional groups .
Spectroscopic and Chromatographic Data
Mass spectrometry analysis reveals a base peak at m/z 105, corresponding to the benzoyl ion (), alongside fragment ions indicative of the undecyl chain’s cleavage . Gas chromatography (GC) studies using non-polar columns (e.g., SE-30) report Kovats retention indices (RI) ranging from 2058 to 2076 under isothermal conditions (160–220°C), with polar columns (OV-351) showing RI values of 2465–2472 in temperature-ramped analyses . These data are critical for compound identification in complex matrices.
Physicochemical Properties
Physical State and Solubility
Undecyl benzoate is a lipophilic liquid at room temperature, with solubility trends favoring non-polar solvents such as hexane and ethyl acetate. Its logP (octanol-water partition coefficient), estimated at ~6.2, underscores its hydrophobicity and propensity to accumulate in lipid-rich environments .
Thermal Stability and Volatility
The compound exhibits moderate thermal stability, with decomposition observed above 250°C. Its low volatility, evidenced by a vapor pressure of mmHg at 25°C, makes it suitable for applications requiring prolonged surface retention, such as cosmetic emollients .
Synthesis and Industrial Production
Esterification Methods
Undecyl benzoate is synthesized via acid-catalyzed esterification of benzoic acid with undecanol. Sulfuric acid or p-toluenesulfonic acid typically serves as the catalyst, with reaction efficiencies exceeding 85% under reflux conditions (120–140°C) . Alternative methods include enzymatic catalysis using lipases, which offer greener synthesis routes but are less cost-effective at scale.
Purification and Quality Control
Post-synthesis purification involves fractional distillation under reduced pressure (0.1–0.5 mmHg) to isolate the ester from unreacted precursors. GC-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify purity, with commercial grades typically exceeding 95% .
Applications in Cosmetic and Industrial Formulations
Role in Cosmetics
As a skin-conditioning agent and emollient, undecyl benzoate enhances the sensory attributes of creams and lotions by imparting a non-greasy feel . Its stability in alkaline formulations (pH 8–10) and compatibility with silicones make it a preferred ingredient in sunscreens and makeup products.
Industrial Uses
In industrial settings, undecyl benzoate acts as a plasticizer for polyvinyl chloride (PVC) and a solvent for oil-based inks. Its low volatility extends the working time of coatings and adhesives, reducing solvent evaporation during application .
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